molecular formula C12H15Cl2NO B1388252 3-[(2,5-Dichlorophenoxy)methyl]piperidine CAS No. 946744-03-2

3-[(2,5-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1388252
CAS No.: 946744-03-2
M. Wt: 260.16 g/mol
InChI Key: GGTVHIXACSWDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dichlorophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a piperidine ring attached to a dichlorophenoxy group.

Future Directions

Future directions for “3-[(2,5-Dichlorophenoxy)methyl]piperidine” and similar compounds include the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 2,5-dichlorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

    Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dichlorophenoxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other suitable nucleophiles in appropriate solvents.

Major Products Formed

Scientific Research Applications

3-[(2,5-Dichlorophenoxy)methyl]piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorophenoxy)methyl]piperidine
  • 3-[(2,6-Dichlorophenoxy)methyl]piperidine
  • 3-[(3,5-Dichlorophenoxy)methyl]piperidine

Uniqueness

3-[(2,5-Dichlorophenoxy)methyl]piperidine is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

3-[(2,5-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTVHIXACSWDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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